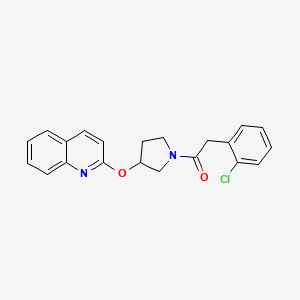
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the pyrazole family of compounds and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it is believed to modulate various biological pathways such as the NF-κB pathway and the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to have analgesic effects by reducing the production of pain-inducing molecules such as PGE2. Additionally, the compound has been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide in lab experiments is its ability to modulate various biological pathways. This allows researchers to study the effects of the compound on different biological processes. However, one limitation of using the compound is its potential toxicity. It is important to use appropriate safety measures when handling the compound to avoid any adverse effects.
Orientations Futures
There are several future directions for research on N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to study its effects on other biological pathways and processes. Additionally, research can be done to optimize the synthesis method of the compound to improve its yield and purity. Finally, further studies can be conducted to determine the safety and toxicity of the compound in vivo.
Méthodes De Synthèse
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide can be achieved through several methods. One of the most commonly used methods is the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate can then be reacted with 1H-pyrazole-1-carboxylic acid to produce the final product.
Applications De Recherche Scientifique
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-12-18(23-22-14)24-10-6-16(7-11-24)21-19(26)15-4-2-5-17(13-15)25-9-3-8-20-25/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUILOWLNCGECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol](/img/structure/B2618909.png)
![N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine](/img/structure/B2618910.png)
![Hexahydrobenzo[c]thiophen-4(1H)-one](/img/structure/B2618911.png)
![6-(2-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2618912.png)
![2,2,2-trifluoro-N-[1-(prop-2-enoyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2618913.png)
![N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2618914.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine](/img/structure/B2618916.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2618918.png)

![2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid](/img/structure/B2618923.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2618929.png)

![4,7-Dimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2618931.png)